![molecular formula C19H19FN2O5S2 B2656712 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide CAS No. 941987-77-5](/img/structure/B2656712.png)

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

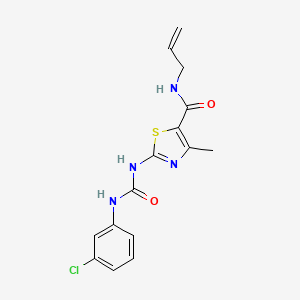

The compound seems to be a derivative of benzothiazole . Benzothiazoles are heterocyclic compounds with a vast array of applications, particularly in medicinal chemistry .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various methods. One such method involves a radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds . Arylbenzothiazolylether diazonium salts are used as dual-function reagents in this process .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is complex and can be influenced by various factors. For instance, solvent effects can impact excited-state hydrogen bonds and proton transfers .Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For example, they can participate in photocatalytic intermolecular carboarylation of alkenes by selective C–O bond cleavage .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be influenced by various factors, including their molecular structure and the conditions under which they are studied .Applications De Recherche Scientifique

- Researchers have explored the neuroprotective potential of this compound due to its radical scavenging capacity. In a study involving Taiwanese Desmodium plants, D. pulchellum (a species containing this compound) demonstrated robust ABTS radical scavenging and reducing power. It also exhibited the highest total phenolic and phenylpropanoid contents .

- Specifically, D. pulchellum was effective in inhibiting 6-hydroxydopamine (6-OHDA) auto-oxidation, which is associated with neurotoxicity. It restored intracellular antioxidant activities, mitigating oxidative stress-induced neuronal damage .

- D. sequax , another Desmodium species containing this compound, showed selective inhibitory activity against MAO-B. MAO inhibitors are relevant in neuropharmacology and the treatment of neurodegenerative disorders .

Neuroprotection and Antioxidant Activity

Monoamine Oxidase (MAO) Inhibition

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O5S2/c1-26-15-10-14-17(11-16(15)27-2)28-19(21-14)22-18(23)4-3-9-29(24,25)13-7-5-12(20)6-8-13/h5-8,10-11H,3-4,9H2,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOKFNBPRUTWXBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2656631.png)

![4-chloro-N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2656633.png)

![1-benzyl-3-{1,4-dioxaspiro[4.5]dec-7-en-8-yl}-1H-indole](/img/structure/B2656635.png)

![4-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2656636.png)

![N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2656637.png)

![ethyl 2-({2-[2-(butylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetate](/img/structure/B2656638.png)

![2-Fluoro-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2656642.png)

![1-(4-Chlorophenyl)-5-[(dimethylsulfamoylamino)methyl]tetrazole](/img/structure/B2656643.png)

![8-(3-((4-methoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2656647.png)